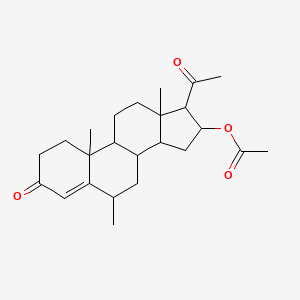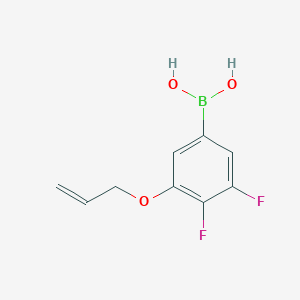
3-(Allyloxy)-4,5-difluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with allyloxy and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-allyloxy-4,5-difluorophenylboronic acid from commercially available precursors.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Substitution: The allyloxy and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Allyloxy)-4,5-difluorophenylboronic acid has several scientific research applications, including:
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications.
Medicine: Research is ongoing to explore its use in the design of enzyme inhibitors and other bioactive molecules.
Industry: It finds applications in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Allyloxy)-4,5-difluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The molecular pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Allyloxy)-2-hydroxy-1-propane sulfonic acid sodium salt
- 3-Allyloxy-4H-chromenones
- 3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid
Uniqueness
3-(Allyloxy)-4,5-difluorophenylboronic acid is unique due to the presence of both allyloxy and difluoro substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
1162261-95-1 |
|---|---|
Molekularformel |
C9H9BF2O3 |
Molekulargewicht |
213.98 g/mol |
IUPAC-Name |
(3,4-difluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h2,4-5,13-14H,1,3H2 |
InChI-Schlüssel |
ZZXHUEXMZCQHRF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


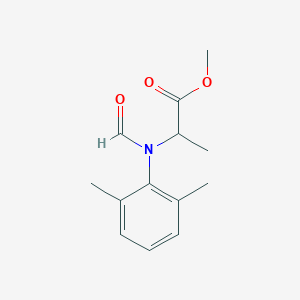
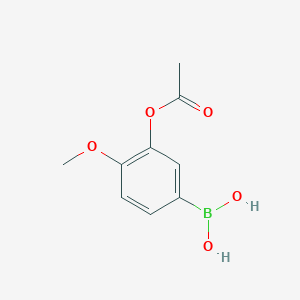
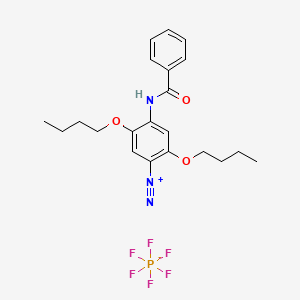
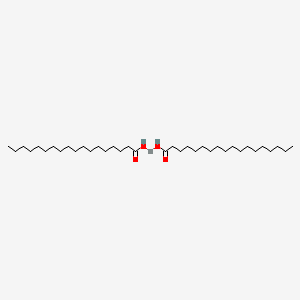
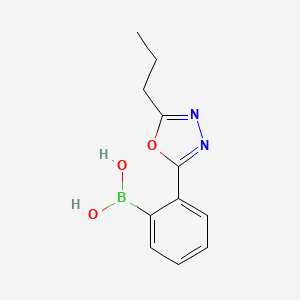
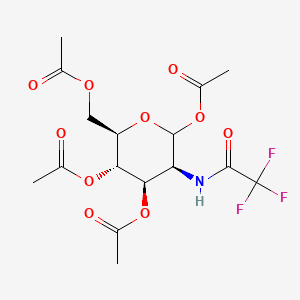
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
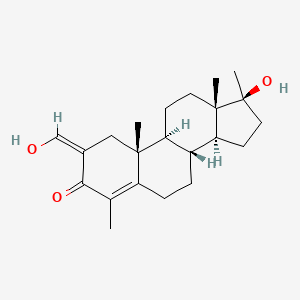
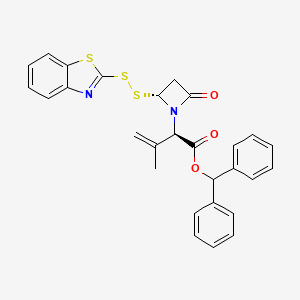
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
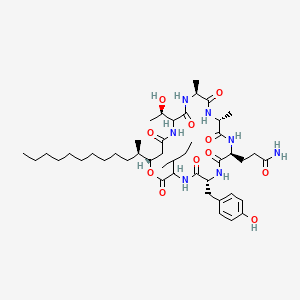
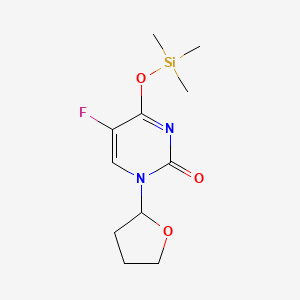
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
